molecular formula C5H10OSi B14326761 Ethoxy(prop-2-en-1-yl)silanylidene

Ethoxy(prop-2-en-1-yl)silanylidene

Cat. No.: B14326761
M. Wt: 114.22 g/mol
InChI Key: YGCDISFIYZPWFH-UHFFFAOYSA-N
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Description

Ethoxy(prop-2-en-1-yl)silanylidene is a silicon-based organometallic compound featuring an ethoxy (-OCH₂CH₃) and a propenyl (CH₂=CH-CH₂) group bonded to a silicon atom. The silanylidene moiety (Si=) imparts unique electronic and steric properties, distinguishing it from traditional tetravalent silicon compounds. The ethoxy group enhances solubility in polar solvents, while the propenyl group contributes to reactivity in polymerization and cross-coupling reactions. Silicon’s lower electronegativity compared to carbon or phosphorus allows for distinct bonding characteristics, influencing thermal stability and catalytic applications .

Properties

Molecular Formula

C5H10OSi

Molecular Weight

114.22 g/mol

InChI

InChI=1S/C5H10OSi/c1-3-5-7-6-4-2/h3H,1,4-5H2,2H3

InChI Key

YGCDISFIYZPWFH-UHFFFAOYSA-N

Canonical SMILES

CCO[Si]CC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethoxy(prop-2-en-1-yl)silane can be synthesized through several methods. One common approach involves the hydrosilylation of allyl alcohol with triethoxysilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the addition of the silicon-hydrogen bond across the carbon-carbon double bond of the allyl alcohol .

Industrial Production Methods: In industrial settings, the production of ethoxy(prop-2-en-1-yl)silane often involves continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions allows for efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions: Ethoxy(prop-2-en-1-yl)silane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism by which ethoxy(prop-2-en-1-yl)silane exerts its effects primarily involves the formation of siloxane bonds. Upon hydrolysis, the compound forms silanols, which can further condense to create siloxane linkages. These linkages are responsible for the compound’s ability to modify surfaces and form durable coatings .

Comparison with Similar Compounds

Key Compounds:

Ethyl phenyl prop-1-en-2-ylphosphonate (): Contains ethyl, phenyl, and propenyl groups attached to phosphorus. The phosphorus atom’s higher electronegativity increases polarity, enhancing reactivity in nucleophilic substitutions compared to silicon analogs. Applications include agrochemical intermediates .

5-Methoxy-2-(prop-2-en-1-yl)benzoic acid (): Methoxy and propenyl groups on a benzene ring enable conjugation, stabilizing intermediates in organic synthesis. The carboxylic acid group facilitates hydrogen bonding, differing from silicon’s covalent bonding .

2-Methoxy-5-(prop-2-en-1-yl)aniline (): The propenyl group increases steric hindrance, while the methoxy and amine groups enhance biological activity through receptor interactions .

Table 1: Substituent Impact on Reactivity

Compound Substituents Central Atom Reactivity Profile
Ethoxy(prop-2-en-1-yl)silanylidene Ethoxy, propenyl Si Moderate nucleophilicity, thermal stability
Ethyl phenyl prop-1-en-2-ylphosphonate Ethyl, phenyl, propenyl P High electrophilicity, hydrolytic instability
5-Methoxy-2-(prop-2-en-1-yl)benzoic acid Methoxy, propenyl C Conjugation-driven stability, acidic H-bonding

Central Atom Influence on Properties

Silicon’s larger atomic radius and lower electronegativity compared to carbon or phosphorus result in weaker π-bonding in silanylidenes, reducing resonance stabilization but increasing thermal stability. For example:

  • Prop-2-en-1-ylamine derivatives (): Replacing silicon with nitrogen (e.g., ethyl(prop-2-en-1-yl)amine hydrochloride) increases basicity due to nitrogen’s lone pair, enabling protonation in biological systems .
  • Phosphonate esters (): Phosphorus’s d-orbital participation allows for diverse coordination chemistry, unlike silicon’s sp³ hybridization .

Table 2: Central Atom Comparison

Property Si (Silanylidene) P (Phosphonate) C (Carboxylic Acid)
Electronegativity 1.90 2.19 2.55
Bond Strength (X=O) Weaker π-bonding Stronger P=O bonds Strong C=O resonance
Common Applications Polymer catalysts Agrochemicals Pharmaceuticals

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